molecular formula C11H10BNO3 B13061198 [3-(Pyrrole-1-carbonyl)phenyl]boronic acid

[3-(Pyrrole-1-carbonyl)phenyl]boronic acid

Cat. No.: B13061198
M. Wt: 215.01 g/mol
InChI Key: WHGNCRXDIHUGMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Pyrrole-1-carbonyl)phenyl]boronic acid typically involves the reaction of 3-bromopyrrole with phenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent like toluene or ethanol .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

[3-(Pyrrole-1-carbonyl)phenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3-(Pyrrole-1-carbonyl)phenyl]boronic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit proteasomes.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of [3-(Pyrrole-1-carbonyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition, where it can bind to active sites and block substrate access. The compound’s boronic acid group interacts with hydroxyl groups on enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 3-Aminophenylboronic acid
  • 4-Carboxyphenylboronic acid

Uniqueness

[3-(Pyrrole-1-carbonyl)phenyl]boronic acid is unique due to its pyrrole moiety, which imparts additional reactivity and binding capabilities compared to other boronic acids. This makes it particularly useful in applications requiring specific interactions with biological molecules .

Properties

Molecular Formula

C11H10BNO3

Molecular Weight

215.01 g/mol

IUPAC Name

[3-(pyrrole-1-carbonyl)phenyl]boronic acid

InChI

InChI=1S/C11H10BNO3/c14-11(13-6-1-2-7-13)9-4-3-5-10(8-9)12(15)16/h1-8,15-16H

InChI Key

WHGNCRXDIHUGMV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N2C=CC=C2)(O)O

Origin of Product

United States

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